Metrizoate magnesium

Description

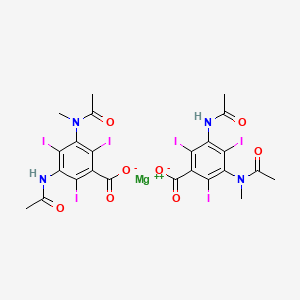

Structure

3D Structure of Parent

Properties

CAS No. |

20968-37-0 |

|---|---|

Molecular Formula |

C24H20I6MgN4O8 |

Molecular Weight |

1278.2 g/mol |

IUPAC Name |

magnesium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate |

InChI |

InChI=1S/2C12H11I3N2O4.Mg/c2*1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h2*1-3H3,(H,16,18)(H,20,21);/q;;+2/p-2 |

InChI Key |

QGZYHVVYXBFUSE-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Mg+2] |

Origin of Product |

United States |

Mechanism of Salt Formation:the Conversion of Metrizoic Acid to Metrizoate Magnesium is a Classic Acid Base Neutralization Reaction. the Mechanism Involves the Following Steps:

Optimization of Reaction Conditions for this compound Production

The efficient and cost-effective production of this compound on an industrial scale requires careful optimization of various reaction parameters. The goal is to maximize product yield and purity while minimizing reaction time and waste. Key parameters that influence the synthesis include temperature, reactant concentration, pH, and solvent composition. researchgate.netscirp.org

Key Parameters for Optimization:

Temperature: Affects both the rate of reaction and the solubility of the reactants and product. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities or decomposition. An optimal temperature must be found to balance kinetics and product stability. researchgate.net

Reactant Ratio: The stoichiometry of the reaction requires two moles of metrizoic acid for every mole of magnesium. fda.gov Precise control of the molar ratio of the acid to the magnesium base is crucial. A slight excess of either reactant might be used to drive the reaction to completion, but a large excess could complicate purification.

pH Control: The pH of the reaction mixture is a critical parameter. The reaction should be maintained at a pH that ensures the complete deprotonation of the carboxylic acid and the formation of the salt, without causing degradation of the product.

Solvent System: The choice of solvent affects the solubility of the starting materials and the final product. An ideal solvent system will allow for the reaction to proceed efficiently and then facilitate the isolation of the pure product through crystallization.

Stirring Speed and Reaction Time: Adequate mixing is essential to ensure homogeneity and promote contact between reactants. scirp.org The reaction time must be sufficient to allow for complete conversion to the product, which can be monitored using analytical techniques like HPLC.

| Parameter | Effect on Production | Optimization Goal |

|---|---|---|

| Temperature | Influences reaction rate and solubility. High temperatures can cause degradation. | Find a balance between reaction speed and product stability (e.g., 40-60°C). scirp.org |

| pH | Determines the ionization state of metrizoic acid. | Maintain a pH that favors salt formation and prevents side reactions. |

| Reactant Molar Ratio (Acid:Mg) | Affects reaction completion and purity. Incorrect ratios lead to unreacted starting materials. | Maintain a stoichiometric or slight excess of one reactant to drive completion. |

| Solvent Composition | Impacts reactant solubility and product crystallization. | Select a solvent (e.g., water/ethanol mix) that maximizes yield and purity of crystals. |

Polymorphism and Crystallization Control in this compound Systems

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. google.com These different forms, known as polymorphs, have the same chemical formula but differ in their crystal lattice arrangement. This difference can lead to distinct physical properties, including solubility, melting point, stability, and bioavailability, which are critical attributes for pharmaceutical compounds. google.com While specific polymorphs of this compound are not extensively detailed in the public literature, the potential for polymorphism is a significant consideration in its manufacturing, as is common with other magnesium salts like magnesium stearate. nih.gov Different crystalline forms, such as anhydrous, monohydrate, or dihydrate forms, could exist. nih.govgoogle.com

Crystallization Control is the process of manipulating conditions to selectively produce a desired crystalline form with consistent characteristics. Advances in crystallization control are driven by the need for improved quality and consistency of drug crystals. mit.edu The control of crystallization is influenced by a number of factors. researchgate.net

Key factors influencing the crystallization of this compound include:

Supersaturation: The driving force for crystallization. The level of supersaturation must be carefully controlled to manage nucleation and crystal growth rates.

Temperature and Cooling Rate: The temperature profile during cooling significantly impacts which polymorph is favored and the final crystal size distribution. google.com

Solvent: The choice of solvent or anti-solvent can determine which polymorphic form is thermodynamically or kinetically favored.

pH: The pH of the solution can influence the crystal habit and potentially the polymorphic form.

Agitation: The rate of stirring affects mass transfer and can influence the rates of nucleation and crystal growth. researchgate.net

| Controlling Factor | Impact on Crystallization | Objective |

|---|---|---|

| Solvent System | Affects solubility and can stabilize specific polymorphs. | Select a system that yields the desired, most stable crystalline form. |

| Cooling Rate | Rapid cooling may trap metastable polymorphs; slow cooling favors the stable form. | Implement a controlled cooling profile to ensure consistent polymorphic outcome. |

| Degree of Supersaturation | High supersaturation can lead to rapid nucleation and smaller crystals. | Control supersaturation to manage crystal size and prevent amorphous precipitation. |

| pH | Can influence crystal habit and growth rate. researchgate.net | Maintain optimal pH for consistent crystal morphology. |

By precisely managing these parameters, manufacturers can ensure the consistent production of a specific, stable crystalline form of this compound, which is essential for a reliable and effective pharmaceutical product.

Advanced Spectroscopic and Analytical Characterization

Advanced Elemental Analysis and Quantification Methodologies

Atomic Absorption Spectroscopy (AAS) for Magnesium Ion Determination

Atomic Absorption Spectroscopy (AAS) is a widely recognized quantitative chemical analysis technique used to determine the concentration of specific metallic elements in a sample. For Metrizoate magnesium, AAS is particularly valuable for the precise quantification of the magnesium cation. The principle relies on the absorption of electromagnetic radiation by free atoms in the ground state. When a sample containing magnesium is atomized (typically in a flame or graphite (B72142) furnace), magnesium atoms absorb light at a characteristic wavelength, causing their electrons to transition to higher energy levels. The amount of light absorbed is directly proportional to the concentration of magnesium in the sample.

In the analysis of this compound, AAS can provide accurate measurements of magnesium content. Potential interferences, such as those from aluminum ions, can be masked by the addition of lanthanum chloride or by adjusting the sample's pH to ensure accurate magnesium readings nemi.govusgs.gov. Typical parameters for magnesium determination by AAS include a specific wavelength, bandpass, and background correction method.

Table 3.3.1.1: Typical AAS Parameters for Magnesium Determination

| Parameter | Value | Source Reference |

| Wavelength | 285.2 nm | thermofisher.com |

| Bandpass | 0.5 nm | thermofisher.com |

| Background Correction | D₂ | thermofisher.com |

| Lamp Current | 75% | thermofisher.com |

| Signal Measurement | Continuous | thermofisher.com |

Flame Photometry for Cationic Profile Analysis

Flame Photometry, also known as Flame Atomic Emission Spectrometry (FAES), is an analytical technique used for the qualitative and quantitative determination of certain metal ions. It is particularly effective for alkali and alkaline earth metals, including magnesium. The process involves introducing a sample solution into a flame, where the metal atoms are atomized and excited to higher energy states. As these excited atoms return to their ground state, they emit light at characteristic wavelengths, producing a colored flame. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.

Table 3.3.2.1: Elements Typically Analyzed by Flame Photometry

| Element | Category |

| Sodium (Na) | Alkali Metal |

| Potassium (K) | Alkali Metal |

| Calcium (Ca) | Alkaline Earth Metal |

| Lithium (Li) | Alkali Metal |

| Magnesium (Mg) | Alkaline Earth Metal |

Ion Chromatography for Electrolyte Component Quantification

Ion Chromatography (IC) is a powerful separation technique used to quantify both anions and cations in a sample. It is particularly suitable for analyzing ionic compounds like this compound, allowing for the simultaneous determination of the metrizoate anion and the magnesium cation. The separation is achieved by passing the sample through an ion-exchange column, where ions are separated based on their charge and affinity for the stationary phase. The separated ions are then detected, typically by conductivity detection.

IC methods have been successfully applied to determine magnesium and calcium ions in pharmaceutical formulations, demonstrating high accuracy and specificity metrohm.comthermofisher.com. This technique is crucial for verifying the ionic composition and purity of this compound, ensuring that the correct stoichiometry of magnesium and metrizoate is present and identifying any other ionic impurities.

Table 3.3.3.1: Common Ions Quantified by Ion Chromatography

| Ion Type | Examples of Ions Analyzed |

| Cations | Mg²⁺, Ca²⁺, Na⁺, K⁺ |

| Anions | Cl⁻, SO₄²⁻, NO₃⁻, PO₄³⁻ |

Microscopic and Morphological Characterization at the Nanoscale

Scanning Electron Microscopy (SEM) for Particulate and Surface Analysis

Scanning Electron Microscopy (SEM) is an indispensable technique for visualizing the surface morphology, texture, and particle characteristics of solid materials at high resolution. It operates by scanning a focused beam of electrons across the sample surface, generating signals that are detected to form an image. SEM provides detailed information about the topography, shape, size distribution, and aggregation state of particles.

While specific SEM studies on this compound itself are not extensively detailed in the provided search results, SEM has been widely used to characterize the morphology of various magnesium-containing compounds, such as magnesium oxide nanoparticles and magnesium phosphates ijrpr.comchalcogen.ro. These studies reveal features like flake-like structures, nanoparticle clusters, and irregular particle shapes, often formed through aggregation processes. Applying SEM to this compound would allow for the examination of its crystalline structure, particle morphology, and surface features, which are critical for understanding its bulk properties and potential applications, particularly if it is formulated into micro- or nano-sized particles.

Table 3.4.1.1: Typical Morphological Features Observed by SEM in Particulate Materials

| Feature Observed | Description |

| Particle Size | Measurement of individual particle dimensions (e.g., in micrometers or nanometers). |

| Particle Shape | Description of form (e.g., spherical, irregular, crystalline, acicular). |

| Surface Texture | Characterization of the surface (e.g., smooth, rough, porous, granular). |

| Aggregation | Observation of how particles cluster together (e.g., agglomerates, fused particles). |

| Crystalline Structure | Visualization of crystal facets and growth patterns. |

The characterization of this compound relies on a suite of advanced analytical techniques. Atomic Absorption Spectroscopy and Flame Photometry are vital for accurately quantifying the magnesium content, while Ion Chromatography provides a means to determine the ionic composition, including both the magnesium cation and the metrizoate anion. Scanning Electron Microscopy offers critical insights into the physical form and surface morphology of the compound, which is essential for understanding its behavior in various applications. Together, these methods ensure the quality, purity, and structural integrity of this compound.

Quantum Chemical Calculation Methods for Metrizoate Systems

Quantum chemical calculations provide a powerful framework for predicting and understanding the molecular properties of chemical compounds. For metrizoate systems, including its magnesium salt, these methods offer insights into electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) Studies (e.g., B3LYP Functional)

Density Functional Theory (DFT) is a widely used computational method for electronic structure calculations. Studies have employed DFT, often utilizing functionals like B3LYP, to investigate the properties of metrizoic acid and its various salts, including those containing magnesium researchgate.netdergipark.org.trresearchgate.net. These calculations are performed in both gas and solvent phases to account for different environmental conditions. The B3LYP functional, a hybrid exchange-correlation functional, is known for its balance of accuracy and computational efficiency, making it suitable for studying molecular properties researchgate.netdergipark.org.trresearchgate.net. Research involving metrizoic acid and its magnesium-containing salts, such as those found in Isopak 440*, has utilized B3LYP/LANL2DZ for these investigations researchgate.netdergipark.org.tr.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Chemical Reactivity

A key aspect of DFT calculations is the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability dergipark.org.tr. A smaller HOMO-LUMO gap generally suggests a molecule is more polarizable, more chemically reactive, and softer dergipark.org.tr. Studies on metrizoic acid and its related compounds have reported these energy gaps, with the anionic form of metrizoate showing the lowest gap (3.004 eV), indicating higher reactivity dergipark.org.tr. Conversely, metrizoate-melagnomie exhibited the largest gap (4.466 eV) dergipark.org.tr. The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting capability dergipark.org.tr.

Calculation of Global Chemical Reactivity Descriptors

Beyond frontier orbitals, DFT enables the calculation of global chemical reactivity descriptors, which quantify a molecule's intrinsic reactivity. These include absolute hardness, chemical potential, and electrophilicity researchgate.netdergipark.org.tr. Absolute hardness (η) measures a molecule's resistance to electron deformation, while chemical potential (μ) relates to the tendency of electrons to escape from a system researchgate.netdergipark.org.tr. Electrophilicity (ω) quantifies a molecule's ability to accept electrons researchgate.net. For metrizoic acid and its derivatives, these descriptors have been computed in both gas and solvent phases. For instance, chemical potential values varied between gas and solvent phases, with some molecules showing decreased potential in aqueous media, indicating altered reactivity dergipark.org.tr. Electrophilicity index values were also found to be higher in the gas phase compared to the aqueous phase for the studied molecules dergipark.org.tr.

Prediction of Nonlinear Optical Properties

Computational methods can also predict nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Studies have calculated the nonlinear optical properties of metrizoic acid and related systems using DFT researchgate.netdergipark.org.tr. These calculations often involve determining parameters like the first-order hyperpolarizability (β), which is directly related to a material's NLO response researchgate.net.

Molecular Dynamics Simulations for Magnesium-Containing Compounds

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their flexibility, stability, and interactions within a system researchgate.net. While specific MD simulations for "this compound" are not extensively detailed in the provided search results, MD is a standard technique for analyzing the dynamic processes of magnesium-containing compounds and other molecular systems in biological or environmental contexts researchgate.net. Such simulations can reveal how molecules behave in solution, their conformational changes, and their interactions with surfaces or other molecules.

Computational Investigations of Molecular Structure and Constructional Features

Data Tables

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Metrizoic Acid Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Metrizoic acid | -5.846 | -2.842 | 3.004 |

| Melagnomie | -5.648 | -2.708 | 2.940 |

| Anionic form of metrizoate | -2.428 | 0.576 | 3.004 |

| Metrisoate K | -5.151 | -2.213 | 2.938 |

| Metrizoate-melagnomie | -5.313 | -0.847 | 4.466 |

| Na-metrizoate | -5.217 | -2.187 | 3.030 |

Note: Data adapted from dergipark.org.tr. EHOMO: Highest Occupied Molecular Orbital Energy; ELUMO: Lowest Unoccupied Molecular Orbital Energy; ΔE: HOMO-LUMO Energy Gap.

Table 2: Selected Global Chemical Reactivity Descriptors for Metrizoic Acid (Gas Phase)

| Descriptor | Metrizoic Acid (MetA) | Melagnomie (Melag) | Anionic Metrizoate (an-Met) | Metrisoate K (K-Met) | Melag-Met | Na-Met |

| Chemical Potential (μ) | -4.669 | -2.492 | -0.926 | -3.989 | -4.253 | -4.214 |

| Absolute Hardness (η) | 4.949 | 2.626 | 0.913 | 3.666 | 3.931 | 3.976 |

| Electrophilicity (ω) | 2.311 | 2.368 | 0.463 | 1.959 | 1.716 | 1.673 |

Note: Data adapted from dergipark.org.tr. Values are in eV.

Compound List

this compound

Metrizoic acid

Melagnomie

Metrizoate

Metrisoate K

Metrizoate-melagnomie

Na-metrizoate

Magnesium

Sodium

Calcium

N-methylglucamine

Ioversol

Pyridine

Beryllium

Calcium

Flutamide

Carbon Nanotube (CNT)

Si-doped CNT

5-FU

Al-doped CNT

Si-doped CNT

Pyrimidin-1(2H)-ylaminofumarate

Pyrazolo[1,5-c]pyrimidin-7(1H)-one

Pyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one

Amidotrizoate

Iodamide

Iotalamate

Iodoxamate

Ioxaglate

Iohexsol

Iopamidol

Diatrizoic acid

Iopanoic acid

Iodipamide

Propylidone

Tyrapanoic acid

Methodal

Diodone

Graphene

Sulfides

Sulfoxides

Sulfones

Thioridazine

Ketotifen

Rauwolfia serpentina root

Pergolide

Saxagliptin

Amoxapine

Aztreonam

Aripiprazole

Alglucerase

N-methylguanosine

Sodium Nitroprusside Dihydrate

Reboxetine mesylate

Acipimox

Tranexamic Acid

EGCG Octaacetate

Trehalose

Blebbistatin

Methyl-β-cyclodextrin

N6022

Dp44mT

Chlorogenic acid

Sphingosine

L-carnitine

NAD+

4-Methylumbelliferone

Dioscin

Neggram

Bricanyl

Isopaque 280

Lotrimin

Clotrimazole

2-Acetamido-3-chloroanthraquinone

o-acetoacetaidide

o-acetoacetotoluidide

2,4-acetoacetoxylidide

1-amino-5-benzamidoanthraauinone

2-aminouracil

GJ103 sodium salt

Methyl acetoacetate (B1235776)

Biochemical and Molecular Mechanisms of Interaction

Magnesium Ion Complexation with Biological Macromolecules

Magnesium ions are fundamental to the structure and function of critical biological macromolecules. Their ability to form complexes with these molecules is central to many cellular processes.

Interactions with Nucleic Acids (DNA and RNA) and Associated Enzymes

Magnesium ions are essential for the stability and function of nucleic acids. wikipedia.org They play a significant role in neutralizing the negative charges of the phosphate backbone of both DNA and RNA, which is crucial for their proper folding into complex three-dimensional structures. nih.govnih.gov This charge neutralization facilitates the compaction of nucleic acids within the cell.

There are two primary modes of magnesium binding to RNA:

Diffuse binding: In this mode, fully hydrated magnesium ions interact with the RNA molecule through nonspecific, long-range electrostatic forces. nih.govresearchgate.net

Site-specific binding: This involves partially dehydrated magnesium ions binding to specific pockets on the RNA surface, forming direct coordination bonds with atoms in the nucleic acid. nih.govresearchgate.netresearchgate.net

These interactions are critical for the structural integrity and biological activity of various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA). nih.gov Furthermore, magnesium is a required cofactor for many enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, which are responsible for the synthesis of DNA and RNA, respectively. wikipedia.orgcanprev.ca

Table 1: Modes of Magnesium Ion Interaction with RNA

| Binding Mode | Nature of Interaction | Hydration State of Mg²⁺ | Key Role |

| Diffuse Binding | Non-specific, long-range electrostatic | Fully hydrated | General charge neutralization of the phosphate backbone |

| Site-Specific Binding | Direct coordination with specific anionic ligands | Partially dehydrated | Stabilization of specific folded RNA structures and catalytic activity |

Binding to Ribosomes and Cellular Membrane Components

Magnesium ions are indispensable for the structural integrity and function of ribosomes, the cellular machinery responsible for protein synthesis. bibliotekanauki.pl They are crucial for the association of the large and small ribosomal subunits to form a functional 70S ribosome (in prokaryotes) or 80S ribosome (in eukaryotes). nih.govquora.com A lack of sufficient magnesium can lead to the dissociation of ribosomal subunits and a halt in protein synthesis. nih.govasm.org The magnesium ions neutralize the dense negative charges of the ribosomal RNA (rRNA), allowing it to fold into its complex and compact structure. asm.orgmdpi.com A single E. coli ribosome, for instance, contains numerous magnesium ions that are essential for its assembly and function. nih.govmdpi.com

Magnesium also interacts with cellular membranes, contributing to their stability. bibliotekanauki.plwikipedia.org It can bind to the negatively charged phosphate groups of phospholipids in the cell membrane, influencing membrane fluidity and permeability.

Role as Enzymatic Cofactor in Metabolic Pathways (e.g., ATP Synthesis, Glycolysis, Krebs Cycle)

Magnesium is a critical cofactor for over 300 enzymes, many of which are central to cellular metabolism and energy production. wikipedia.orgbehrhaus.comformexc.comicm.edu.pl

ATP Synthesis and Utilization: Adenosine triphosphate (ATP), the primary energy currency of the cell, must be complexed with a magnesium ion (as Mg-ATP) to be biologically active. wikipedia.orgbehrhaus.comwikipedia.org Magnesium stabilizes the ATP molecule and facilitates the transfer of its phosphate groups in enzymatic reactions. behrhaus.comformexc.com This is particularly important for the function of kinases, enzymes that catalyze the transfer of phosphate groups. formexc.comicm.edu.pl

Glycolysis and the Krebs Cycle: Many of the enzymes involved in glycolysis and the Krebs cycle are magnesium-dependent. canprev.caicm.edu.plnih.govmerckmillipore.com In glycolysis, enzymes such as hexokinase and phosphofructokinase require magnesium for their activity. nih.govmerckmillipore.com Similarly, in the Krebs cycle, magnesium is a cofactor for enzymes that participate in this central metabolic pathway. icm.edu.pl

Table 2: Key Magnesium-Dependent Enzymes in Metabolic Pathways

| Metabolic Pathway | Enzyme | Function |

| Glycolysis | Hexokinase | Phosphorylates glucose |

| Phosphofructokinase | A key regulatory enzyme in glycolysis | |

| Pyruvate Kinase | Catalyzes the final step of glycolysis | |

| ATP Utilization | Kinases (general) | Transfer phosphate groups from ATP |

| Krebs Cycle | Various dehydrogenases | Catalyze oxidation-reduction reactions |

Influence on Cellular Ion Homeostasis and Transport Systems

Magnesium plays a vital role in maintaining the balance of other ions within the cell and across the cell membrane.

Modulation of Calcium Ion Dynamics and Cellular Flux

Magnesium and calcium ions often have antagonistic effects in the cell. kairosfloats.comnih.gov Magnesium can compete with calcium for binding sites on proteins and can block calcium channels. kairosfloats.comahajournals.orgresearchgate.net This modulation of calcium influx is crucial for a variety of cellular processes, including neurotransmitter release and muscle contraction. kairosfloats.comoregonstate.edu For instance, magnesium can block N-type calcium channels at nerve endings, thereby inhibiting the release of neurotransmitters like norepinephrine. ahajournals.org By regulating calcium flow, magnesium helps to prevent cellular over-excitation. kairosfloats.com

The interaction between magnesium and calcium is complex and depends on their relative concentrations. An imbalance in the Ca:Mg ratio can significantly impact cellular function. nih.gov

Interplay with Cellular Signaling Pathways

Magnesium is involved in various cellular signaling pathways, influencing how cells communicate and respond to external stimuli. oregonstate.edu It can act as a second messenger and modulate the activity of key signaling molecules. nih.gov For example, magnesium can influence the signaling cascades activated by receptor tyrosine kinases (RTKs), which are involved in processes like cell growth and differentiation. nih.govresearchgate.net

Furthermore, magnesium influx through channels like the transient receptor potential melastatin 7 (TRPM7) can trigger downstream signaling events. nih.govresearchgate.net Magnesium has also been shown to play a role in the activation of the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation. nih.gov

Secondary Messenger Modulation (e.g., Cyclic AMP)

Secondary messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. Magnesium is critically involved in the modulation of one of the most ubiquitous second messenger systems, the cyclic adenosine monophosphate (cAMP) pathway.

Magnesium's role is fundamental to the very creation of cAMP. The enzyme adenylyl cyclase synthesizes cAMP from adenosine triphosphate (ATP). This process requires ATP to be in a complex with magnesium (MgATP) to serve as a proper substrate for the enzyme. oregonstate.edu Therefore, the availability of intracellular magnesium directly influences the rate of cAMP production. Cell signaling necessitates MgATP for the phosphorylation of proteins and the formation of cAMP. oregonstate.edu Once formed, cAMP can activate downstream effectors, such as protein kinase A (PKA), which in turn phosphorylates various proteins, leading to a cascade of cellular responses including changes in gene transcription. youtube.com

Beyond its role as a cofactor, magnesium itself can function as a second messenger. Studies in neurons have shown that magnesium influx through NMDA receptors can transduce signaling pathways to activate the CREB (cAMP response element-binding) protein, a key transcription factor. nih.gov This suggests that magnesium ions, upon entering the cell, can directly participate in and modulate intracellular signaling cascades. nih.govescholarship.orgresearchgate.net

| Molecule | Role in the cAMP Signaling Pathway |

| Magnesium (Mg²⁺) | Forms the MgATP complex, the essential substrate for adenylyl cyclase; acts as a cofactor. oregonstate.edu |

| ATP | The precursor molecule for cAMP synthesis. oregonstate.edu |

| Adenylyl Cyclase | The enzyme that catalyzes the conversion of ATP to cAMP. |

| Cyclic AMP (cAMP) | The second messenger that relays the signal intracellularly. oregonstate.eduyoutube.com |

| Protein Kinase A (PKA) | A primary effector enzyme activated by cAMP, which phosphorylates target proteins. youtube.com |

Immunomodulatory Effects of Magnesium Ions

The magnesium ion component of Metrizoate magnesium has profound immunomodulatory effects, influencing both the innate and adaptive branches of the immune system. nih.gov Adequate magnesium levels are essential for maintaining a balanced and effective immune response. sciencedaily.com

Involvement in Innate and Adaptive Immune Responses

Magnesium plays a pivotal role in regulating inflammation, a key feature of the innate immune response. A deficiency in magnesium is associated with an increase in systemic inflammation, marked by elevated levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Conversely, magnesium supplementation has been shown to reduce the production of these inflammatory cytokines by monocytes. nih.govresearchgate.net

In the adaptive immune system, magnesium is crucial for the function of T cells, which are vital for eliminating pathogens and cancerous cells. sciencedaily.comunibe.ch T cells require a sufficient concentration of magnesium in their environment to operate efficiently. sciencedaily.com Research has shown that magnesium binds to a protein on the T-cell surface called LFA-1 (Lymphocyte function-associated antigen 1). unibe.chdcberne.com This binding keeps the LFA-1 protein in an extended, active conformation, which is necessary for the T cell to effectively dock with and eliminate infected or abnormal cells. unibe.chdcberne.com

| Immune System Branch | Role of Magnesium Ions | Key Molecules/Cells Involved |

| Innate Immunity | Regulates inflammation by modulating cytokine production. nih.govresearchgate.net | Monocytes, TNF-α, IL-6 |

| Adaptive Immunity | Essential for T cell activation and function. sciencedaily.comunibe.ch | T cells, LFA-1 integrin |

Role in Immunoglobulin Synthesis and Immune Cell Adhesion

Magnesium's influence extends to specific functions critical for adaptive immunity, including the production of antibodies and the physical interaction between immune cells.

Magnesium acts as an essential cofactor for the synthesis of immunoglobulins (Ig), also known as antibodies. nih.govnih.gov These proteins are produced by B cells and are a cornerstone of the adaptive immune response, responsible for identifying and neutralizing foreign pathogens. Animal studies have indicated that magnesium deficiency can adversely affect the synthesis of IgG. nih.gov

Furthermore, magnesium is indispensable for the process of immune cell adherence. nih.govnih.gov As mentioned previously, the adhesion of T lymphocytes to their target cells is a magnesium-dependent process. nih.gov Magnesium's role in maintaining the active conformation of the LFA-1 integrin is a direct mechanism by which it facilitates the physical binding required for immune surveillance and cytotoxic activity. unibe.chdcberne.com This function is not limited to T cells; magnesium generally supports the adhesion of various immune cells, which is a required step for many immunological processes, including phagocytosis and antigen presentation. nih.gov

In Vitro Cellular and Tissue Level Mechanistic Investigations

Assessment of Cellular Integrity and Viability in Cultured Systems

Endothelial Cell Responses (e.g., 51Cr-release assays for membrane permeability)

The integrity of the vascular endothelium is critical, and its response to exogenous compounds like metrizoate has been a subject of investigation. Studies utilizing cultured human endothelial cells have provided insights into the potential for membrane damage upon exposure to different forms of metrizoate.

In one key study, cultured endothelial cells from human umbilical cord veins were labeled with Sodium Chromate (51Cr) to assess membrane permeability after a 10-minute exposure to various contrast media. This 51Cr-release assay is a standard method for quantifying cell lysis. The results demonstrated that hyperosmolal ionic contrast media, including meglumine/Ca metrizoate, induced significantly more damage to endothelial cells than nonionic or low-osmolar agents. researchgate.net Specifically, exposure to meglumine/Ca metrizoate (at 300 mg I/ml) resulted in up to six times more 51Cr release compared to the least toxic agent tested. researchgate.net This suggests that the hyperosmolal nature of this ionic metrizoate formulation contributes to a loss of endothelial cell membrane integrity in vitro. researchgate.net However, follow-up of the cell cultures for 24 hours after washing showed no evidence of residual toxic effects. researchgate.net

Interactive Data Table: Endothelial Cell 51Cr Release

| Compound Tested | Relative 51Cr Release | Osmolality Effect |

|---|---|---|

| Meglumine/Ca Metrizoate | High | Major contributor to cell damage |

| Nonionic Agents (e.g., Iopamidol) | Low | Minimal cell damage |

Erythrocyte Aggregation and Morphological Alterations

The interaction of metrizoate with red blood cells (erythrocytes) is another important aspect of its cellular-level effects. Research has been conducted to evaluate the impact of metrizoic acid and its salts on erythrocyte aggregation, where red blood cells clump together, and on their morphology. nih.gov Such alterations can have significant implications for microcirculation.

Direct Myocardial Electrophysiological and Mechanical Effects

Studies on Isolated Atrial Preparations (e.g., Refractory Period, Contractile Force)

Direct effects of metrizoate salts on heart tissue have been examined using isolated, spontaneously beating rat atrial preparations. These studies provide a clear window into the electrophysiological and mechanical cardiac responses to the compound without the influence of systemic physiological factors.

Research on a combined salt, meglumine-Na-Ca metrizoate, at an organ bath concentration of 30 mg I/cm³, revealed significant effects on myocardial function. nih.govoclc.org A striking shortening of the effective refractory period was observed, a change that can increase the risk of arrhythmias. nih.govoclc.org Furthermore, this ionic contrast medium demonstrated cardiodepressive properties, including a reduction in the spontaneous rate of contractions, a decrease in excitability, and a prolongation of the sinus node recovery time. nih.govoclc.org In terms of mechanical function, significant reductions in contractile force were also noted. oclc.org The arrhythmogenic potential of meglumine-Na-Ca metrizoate was found to be significant, though slightly less than that of meglumine iothalamate in comparative studies. nih.gov

Interactive Data Table: Effects of Metrizoate Salt on Isolated Rat Atria

| Parameter | Observed Effect |

|---|---|

| Effective Refractory Period | Striking Shortening |

| Spontaneous Contraction Rate | Reduced |

| Myocardial Excitability | Decreased |

| Sinus Node Recovery Time | Prolonged |

| Contractile Force | Reduced |

Antimicrobial Properties and Interactions with Bacterial Growth

Bacteriostatic and Bactericidal Investigations on Pathogenic Microorganisms

The potential antimicrobial properties of metrizoate have been investigated against various urinary tract pathogens. These studies distinguish between bacteriostatic effects, which inhibit bacterial growth, and bactericidal effects, which kill the bacteria directly.

In vitro exposure of urinary pathogens to a metrizoate-containing contrast medium (Isopaque) was performed at concentrations of 100 mg I/ml and 260 mg I/ml. The results showed that at the higher concentration, the metrizoate formulation had a slight or negligible bacteriostatic effect on some of the tested bacteria. nih.gov However, no bactericidal effect was detected against any of the microorganisms. nih.gov The study concluded that the use of this medium would not significantly interfere with the culturing of bacteria from urine samples, owing to its limited antimicrobial activity. nih.gov

Interactive Data Table: Antimicrobial Spectrum of Metrizoate In Vitro

| Pathogen | Bacteriostatic Effect (at 260 mg I/ml) | Bactericidal Effect |

|---|---|---|

| Escherichia coli | Slight / Negligible | None Detected |

| Enterococcus faecalis | Slight / Negligible | None Detected |

| Proteus vulgaris | Slight / Negligible | None Detected |

| Pseudomonas aeruginosa | Slight / Negligible | None Detected |

Blood-Brain Barrier Permeability Studies in Experimental Models

In vitro models of the blood-brain barrier (BBB) are crucial for evaluating the potential of various substances to cross this highly selective barrier. These models typically consist of a monolayer of brain microvascular endothelial cells cultured on a semi-permeable membrane, creating two compartments that represent the 'blood' and 'brain' sides. While direct and extensive research on the permeability of metrizoate magnesium across such experimental BBB models is not widely documented in publicly available literature, studies on related iodinated contrast agents and the influence of the magnesium ion on BBB integrity provide valuable insights.

Investigations into the effects of different contrast media on endothelial cells, the primary component of the BBB, have been conducted. For instance, one study compared the in vitro effects of various ionic and non-ionic contrast agents on cultured human endothelial cells. This research revealed that hyperosmolal ionic contrast media, such as a meglumine/calcium metrizoate solution, induced a greater release of chromium-51 from pre-labeled endothelial cells compared to non-ionic agents, suggesting a higher potential for endothelial damage. nih.gov Such damage to the endothelial layer could transiently increase the permeability of the blood-brain barrier.

Table 1: Overview of In Vitro BBB Permeability Study Components

| Component | Description | Relevance to this compound |

|---|---|---|

| Cell Culture Model | Monolayer of human or animal brain microvascular endothelial cells on a porous membrane (e.g., Transwell insert). | Standard model to assess the permeability of substances like this compound. |

| Permeability Assessment | Measurement of the flux of the compound from the apical to the basolateral chamber over time. | Would be used to determine the rate at which this compound crosses the endothelial layer. |

| Integrity Markers | Transendothelial electrical resistance (TEER) measurement and passage of marker molecules (e.g., sucrose, dextran). | Essential for evaluating if this compound compromises the integrity of the blood-brain barrier model. |

| Comparative Agents | Other contrast media (ionic and non-ionic) and magnesium salts (e.g., magnesium sulfate). | Provide context for the relative effects of this compound on endothelial cells and BBB permeability. |

In Vitro Applications in Biological Cell Separation Techniques (e.g., Lymphocyte Isolation)

Metrizoate salts are widely utilized in vitro for the separation of various cell populations from heterogeneous samples, such as whole blood, based on their density. The most prominent application is in the isolation of peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, through a technique known as density gradient centrifugation.

The principle of this method relies on the differential densities of various blood components. A solution of metrizoate, often in combination with a polysaccharide such as Ficoll, is used to create a density gradient. When a sample of anticoagulated whole blood is carefully layered on top of this gradient medium and subjected to centrifugation, the cells migrate to the level within the gradient that corresponds to their own buoyant density.

Erythrocytes and granulocytes, having a higher density, pass through the gradient and form a pellet at the bottom of the tube. Mononuclear cells, which have a lower density, are retained at the interface between the plasma and the density gradient medium. This layer of cells can then be carefully aspirated for further analysis. This technique is valued for its ability to yield a highly purified population of viable lymphocytes.

While many commercially available density gradient media, such as Lymphoprep™, historically use sodium metrizoate, the fundamental principle of separation is dependent on the density of the metrizoate anion in the solution. Therefore, this compound could theoretically be employed in a similar fashion, provided the density and osmolality of the resulting solution are optimized for the specific cell type being isolated.

Table 2: Application of Metrizoate in Lymphocyte Isolation

| Parameter | Description |

|---|---|

| Technique | Density Gradient Centrifugation |

| Gradient Medium | A solution of a metrizoate salt (commonly sodium metrizoate) and a polysaccharide (e.g., Ficoll). |

| Principle of Separation | Differential migration of blood cells through the density gradient based on their buoyant density. |

| Target Cells | Mononuclear cells (lymphocytes and monocytes). |

| Outcome | Isolation of a purified layer of mononuclear cells at the plasma-gradient interface. |

| Purity of Separated Cells | Can reach approximately 95%. nih.gov |

| Cell Viability | The procedure generally does not significantly impair the viability or in vitro functionality of the isolated cells. nih.gov |

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chromium-51 |

| Meglumine/calcium metrizoate |

| Magnesium sulfate (B86663) |

| Sodium metrizoate |

Emerging Research Directions and Future Perspectives

Exploration of Advanced Synthetic Pathways for Metrizoate Magnesium

The synthesis of iodinated contrast agents, including the family to which this compound belongs, is a field ripe for innovation. Traditional methods often involve multi-step processes that can be time-consuming and expensive. Future research is likely to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Innovations in catalysis, flow chemistry, and purification techniques could significantly streamline the production of tri-iodinated benzoic acid derivatives. The goal is to enhance yield, reduce waste, and potentially allow for easier modification of the molecular structure to create derivatives with new properties. While specific research into novel synthetic pathways for this compound is not prominent, advancements in the broader field of iodinated molecule synthesis are directly applicable.

Integration of High-Throughput Screening with Computational Modeling for Novel Metrizoate Design

Modern drug and material discovery has been revolutionized by the synergy between computational modeling and High-Throughput Screening (HTS). ncsu.edu This combination allows for the rapid, virtual screening of millions of potential chemical structures before committing to expensive and laborious laboratory synthesis. nih.gov

Computational models can predict the physicochemical properties, and potential efficacy of novel molecules based on the Metrizoate scaffold. nih.gov These in silico models use algorithms to analyze how structural modifications—such as altering side chains—might affect the compound's characteristics. nih.govresearchgate.net For instance, modeling could aim to design derivatives with enhanced X-ray attenuation or different biocompatibility profiles.

Once computational analysis identifies a set of promising candidates, HTS can be employed for rapid experimental validation. drugtargetreview.comnih.gov HTS uses automated robotics and miniaturized assays to test thousands of compounds quickly for a specific activity. ncsu.edunih.gov This integrated approach accelerates the discovery pipeline, making the search for next-generation contrast agents or other functional molecules more efficient and targeted. researchgate.net The development of such a workflow could lead to the discovery of novel compounds with superior properties, originating from the basic structure of Metrizoate.

Table 1: Hypothetical Workflow for Novel Metrizoate-Based Compound Discovery

| Phase | Activity | Tools & Techniques | Desired Outcome |

|---|---|---|---|

| 1. Design | In Silico Modification | Computational Chemistry, Molecular Modeling Software | Library of virtual Metrizoate derivatives with predicted properties. |

| 2. Prioritization | Virtual Screening | Machine Learning Algorithms, Quantitative Structure-Activity Relationship (QSAR) models | A ranked list of candidate compounds with the highest probability of success. |

| 3. Synthesis | Automated Chemistry | Robotic Synthesis Platforms, Flow Chemistry | Small quantities of the top-ranked candidate compounds for testing. |

| 4. Validation | High-Throughput Screening (HTS) | Miniaturized Assays, Automated Plate Readers, Optical or Fluorescent Detection | Experimental confirmation of desired properties (e.g., bioactivity, X-ray absorption). ncsu.edu |

| 5. Optimization | Iterative Refinement | Data from HTS is fed back into computational models to refine predictions. | A "hit" compound is selected for further, more detailed investigation. |

Elucidation of Comprehensive Biochemical Interaction Networks and Systems Biology Approaches

Systems biology offers a holistic perspective, moving beyond the study of single molecular interactions to understanding how components of a biological system work together as a dynamic, interconnected network. numberanalytics.comajronline.org This approach integrates experimental and computational techniques to model and predict how a system responds to perturbations, such as the introduction of an exogenous compound like this compound. numberanalytics.com

Applying a systems biology framework to this compound would involve mapping its comprehensive network of interactions with proteins, metabolites, and signaling pathways. Imaging technologies like CT and MRI are crucial components of systems biology, as they provide data to validate computational models of biological processes. numberanalytics.comnih.gov By integrating 'omics' data (genomics, proteomics, metabolomics) with imaging data, researchers can build predictive models of a compound's system-wide effects. numberanalytics.com This could uncover unforeseen mechanisms of action or identify new potential applications. For example, understanding how this compound perturbs specific cellular networks could suggest its utility in research models or as a diagnostic marker for particular disease states characterized by those network changes. ajronline.org

Table 2: Components of a Systems Biology Approach for this compound

| Component | Description | Relevance to this compound |

|---|---|---|

| High-Throughput Data | Collection of large-scale 'omics' data (genomics, proteomics, etc.) from cells or tissues exposed to the compound. | Identifies all genes, proteins, and metabolites that are affected by this compound. |

| Network Reconstruction | Using computational tools to build a map of the biochemical pathways and interaction networks perturbed by the compound. | Visualizes the ripple effects of the compound's presence throughout the cellular machinery. |

| Computational Modeling | Creating dynamic mathematical models that simulate the behavior of the reconstructed networks over time. numberanalytics.com | Predicts the long-term or system-level consequences of exposure to this compound. |

| Model Validation | Using targeted experiments and imaging to confirm or refine the predictions made by the computational model. numberanalytics.comajronline.org | Ensures the model accurately reflects real biological processes, enhancing its predictive power. |

Development of this compound for Advanced Material Science Applications (e.g., beyond its historical use)

A forward-looking area of research is the potential application of this compound in material science, leveraging the distinct properties of its two main components: the tri-iodinated benzoate (B1203000) ring and the magnesium ion. Magnesium itself is a metal of great interest for biomedical and other advanced applications due to its low density, high specific strength, and biocompatibility. nih.govresearchgate.net Magnesium alloys are being extensively studied for use as biodegradable medical implants, such as bone screws and cardiovascular stents, because their mechanical properties can be similar to bone, and they can dissolve in the body over time, eliminating the need for removal surgery. nih.govyoutube.com

The exploration of this compound in this context could focus on creating novel composite materials. For instance, incorporating the metrizoate molecule into a biodegradable magnesium-based polymer or alloy matrix could create a new class of "theranostic" or functional biomaterials. Such a composite could be both structural and radiopaque, allowing an implant to be clearly visualized with X-rays throughout its degradation process in vivo. This would provide invaluable data on implant performance and tissue healing. The high atomic number of iodine in the metrizoate molecule provides the radiopacity, while the magnesium component could form the basis of the biodegradable structural material. eurekalert.org Research in this area would involve investigating the synthesis of these composites and characterizing their mechanical, degradation, and imaging properties.

Table 3: Comparative Properties of Magnesium and Other Biomaterials

| Property | Magnesium Alloys | Stainless Steel | Titanium Alloys | PLLA (Poly-L-lactic acid) |

|---|---|---|---|---|

| Density (g/cm³) | ~1.7-1.9 | ~7.9 | ~4.5 | ~1.25 |

| Elastic Modulus (GPa) | ~41-45 | ~190-210 | ~100-120 | ~3-4 |

| Biocompatibility | Excellent | Good | Excellent | Good |

| Biodegradability | Yes | No | No | Yes |

| Imaging Visibility | Moderate | High | High | Low |

Q & A

Q. What methodologies are recommended for determining the molecular structure and electronic properties of Metrizoate magnesium?

Answer: Computational approaches like density functional theory (DFT) at the B3LYP/LANL2DZ level are widely used to optimize molecular geometry and calculate electronic properties. Key parameters include HOMO-LUMO energy gaps (e.g., 3.65 eV for Metrizoate-melagnomie salt), electrophilicity indices (e.g., 2.98 eV), and thermodynamic properties (e.g., Gibbs free energy in aqueous phases). These studies provide insights into reactivity and stability, critical for predicting interactions in biological systems .

Q. How can magnesium content in Metrizoate-based compounds be quantified accurately?

Answer: The USP method (Method 1) involves atomic absorption spectrophotometry. Steps include:

- Sample preparation : Incineration at 550°F, acid digestion, and filtration.

- Standard curve : Dilutions of magnesium standard stock (1 mg/mL) to 0.2–0.6 mg/mL with lanthanum chloride to mitigate interference.

- Calculation : Absorbance at 285.2 nm is plotted against concentration, and results are derived using the formula: , where is concentration and is dilution factor .

Advanced Research Questions

Q. How do experimental results on this compound’s stability contrast with theoretical predictions?

Answer: DFT studies predict lower HOMO-LUMO gaps (softness) for the anionic form of Metrizoate, suggesting higher reactivity. However, in vivo studies show that formulations like Isopaque 44° (containing Mg-metrizoate salts) exhibit stability comparable to non-ionic agents (e.g., iohexol). This discrepancy highlights the need for multi-scale modeling that accounts for solvation effects and counterion interactions in physiological environments .

Q. What experimental design considerations are critical when comparing ionic and non-ionic Metrizoate derivatives in clinical imaging?

Answer: Key factors include:

- Controlled variables : Osmolality (e.g., high-osmolality ionic agents vs. low-osmolality non-ionic agents), patient demographics, and administration protocols.

- Endpoint selection : Quantify side effects (e.g., discomfort rates: 12% for sodium metrizoate vs. 4% for iohexol) and imaging efficacy (e.g., contrast enhancement in cerebral CT).

- Blinding : Randomization of contrast agents to minimize bias .

Q. How can researchers address contradictions in magnesium assay data when Metrizoate is part of a complex matrix?

Answer: Challenges arise from interference by iodine or organic ligands. Mitigation strategies include:

- Sample pre-treatment : Use of lanthanum chloride to suppress phosphate and sulfate interference.

- Validation : Cross-checking with inductively coupled plasma mass spectrometry (ICP-MS) for trace-level accuracy.

- Error analysis : Reporting relative standard deviation (RSD) across triplicate measurements to ensure precision (±5%) .

Methodological Challenges

Q. What advanced computational tools are used to predict the nonlinear optical properties of Metrizoate derivatives?

Answer: DFT calculations at the B3LYP level evaluate hyperpolarizability () and polarizability (). For example, Na-metrizoate shows , making it a candidate for optical imaging contrast enhancement. Software like Gaussian 09 is used for these simulations .

Q. How do researchers optimize magnesium recovery in Metrizoate-based separation techniques (e.g., leukocyte isolation)?

Answer: Centrifugal microfluidics with sodium metrizoate density gradients (1.077 g/mL) achieve >95% WBC recovery. Critical parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.